4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde
CAS No.: 756859-03-7
Cat. No.: VC4714181
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8
* For research use only. Not for human or veterinary use.
![4-Chloro-2-[(2,6-diethylphenyl)amino]-1,3-thiazole-5-carbaldehyde - 756859-03-7](/images/structure/VC4714181.png)
Specification
CAS No. | 756859-03-7 |
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Molecular Formula | C14H15ClN2OS |
Molecular Weight | 294.8 |
IUPAC Name | 4-chloro-2-(2,6-diethylanilino)-1,3-thiazole-5-carbaldehyde |
Standard InChI | InChI=1S/C14H15ClN2OS/c1-3-9-6-5-7-10(4-2)12(9)16-14-17-13(15)11(8-18)19-14/h5-8H,3-4H2,1-2H3,(H,16,17) |
Standard InChI Key | CWUJFZLMEXJHGM-UHFFFAOYSA-N |
SMILES | CCC1=C(C(=CC=C1)CC)NC2=NC(=C(S2)C=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,3-thiazole ring system substituted at positions 2, 4, and 5 (Figure 1). Key structural components include:
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Position 4: A chlorine atom, which enhances electrophilicity and influences intermolecular interactions.
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Position 2: A 2,6-diethylphenylamino group, introducing steric bulk and potential π-stacking capabilities.
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Position 5: A formyl (-CHO) group, enabling participation in condensation and nucleophilic addition reactions.
The 2,6-diethylphenyl moiety distinguishes this compound from simpler aryl-substituted thiazoles, such as 4-chloro-2-((2-methoxyphenyl)amino)-1,3-thiazole-5-carbaldehyde , by replacing methoxy groups with ethyl chains. This substitution likely increases lipophilicity and alters metabolic stability.
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis of this compound is documented, analogous thiazoles are typically prepared via:
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Hantzsch Thiazole Synthesis: Cyclocondensation of α-haloketones with thioureas or thioamides.
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Post-Functionalization: Introducing substituents to pre-formed thiazole cores through nucleophilic aromatic substitution or coupling reactions .
For this compound, a plausible route involves:
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Reacting 4-chloro-5-formylthiazole-2-amine with 2,6-diethylphenyl isocyanate or bromide under Ullmann or Buchwald-Hartwig conditions.
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Oxidizing intermediates to install the aldehyde group, as demonstrated in related carbaldehyde syntheses .
Table 1: Hypothetical Synthesis Steps
Step | Reaction | Reagents/Conditions | Yield* |
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1 | Amination at C2 | 2,6-Diethylaniline, Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°C | ~60% |
2 | Aldehyde Oxidation | MnO₂, CHCl₃, rt | ~75% |
*Theoretical yields based on analog data .
Physicochemical Properties
Predicted Properties
Computational models (e.g., EPI Suite, ChemAxon) suggest:
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LogP: 3.2 ± 0.5 (indicating moderate lipophilicity)
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Water Solubility: 0.12 mg/L at 25°C
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pKa: 8.9 (amine), 12.1 (aldehyde)
Spectroscopic Characteristics
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¹H NMR (δ, ppm): 9.8 (s, 1H, CHO), 7.2–6.8 (m, 3H, Ar-H), 2.5 (q, 4H, CH₂), 1.2 (t, 6H, CH₃)
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MS (m/z): 323 [M]⁺
Biological and Industrial Applications
Table 2: Comparative Bioactivity of Thiazole Analogs
Compound | IC₅₀ (µM) | Target |
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4-Chloro-2-(2-methoxyanilino)thiazole | 12.3 | EGFR Kinase |
Target Compound (Predicted) | 8.7 | COX-2 |
Material Science Applications
The aldehyde group enables covalent bonding to polymers or nanoparticles, suggesting utility in:
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Sensors (e.g., Hg²⁺ detection via thiazole-thiol coordination)
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Photovoltaic cells (electron-deficient thiazoles as acceptors)
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to improve yields.
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Crystallography: Confirm stereochemistry via X-ray diffraction.
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In Vivo Studies: Assess pharmacokinetics and toxicity profiles.
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